4-Nitrobenzenesulfonyl fluoride 4-Nitrobenzenesulfonyl fluoride
Brand Name: Vulcanchem
CAS No.: 349-96-2
VCID: VC21174311
InChI: InChI=1S/C6H4FNO4S/c7-13(11,12)6-3-1-5(2-4-6)8(9)10/h1-4H
SMILES: C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)F
Molecular Formula: C6H4FNO4S
Molecular Weight: 205.17 g/mol

4-Nitrobenzenesulfonyl fluoride

CAS No.: 349-96-2

Cat. No.: VC21174311

Molecular Formula: C6H4FNO4S

Molecular Weight: 205.17 g/mol

* For research use only. Not for human or veterinary use.

4-Nitrobenzenesulfonyl fluoride - 349-96-2

Specification

CAS No. 349-96-2
Molecular Formula C6H4FNO4S
Molecular Weight 205.17 g/mol
IUPAC Name 4-nitrobenzenesulfonyl fluoride
Standard InChI InChI=1S/C6H4FNO4S/c7-13(11,12)6-3-1-5(2-4-6)8(9)10/h1-4H
Standard InChI Key HRLAPUHJWRZEIC-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)F
Canonical SMILES C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)F

Introduction

Chemical Identity and Structure

4-Nitrobenzenesulfonyl fluoride (CAS No. 349-96-2) is an aromatic compound with the molecular formula C₆H₄FNO₄S and a molecular weight of 205.16 g/mol . The structure consists of a benzene ring substituted with a nitro group (-NO₂) at the para position and a sulfonyl fluoride group (-SO₂F). This arrangement of functional groups contributes to its unique reactivity profile, particularly the high electrophilicity of the sulfonyl fluoride moiety .

Nomenclature and Identifiers

The compound is known by several synonyms in chemical databases and literature. The table below summarizes the key identifiers associated with this compound:

ParameterValue
IUPAC Name4-Nitrobenzenesulfonyl fluoride
CAS Registry Number349-96-2
Molecular FormulaC₆H₄FNO₄S
Molecular Weight205.16 g/mol
Linear Structural FormulaO₂NC₆H₄SO₂F
MDL NumberMFCD00009637
InChIInChI=1S/C6H4FNO4S/c7-13(11,12)6-3-1-5(2-4-6)8(9)10/h1-4H
InChI KeyHRLAPUHJWRZEIC-UHFFFAOYSA-N

Physical and Chemical Properties

4-Nitrobenzenesulfonyl fluoride appears as a yellow crystalline powder at room temperature . Its physical state and properties make it suitable for various chemical transformations, though certain handling precautions must be observed due to its sensitivity to moisture and potential reactivity.

Physical Properties

The compound exhibits the following physical characteristics:

PropertyValueSource
Physical State (20°C)Solid (crystalline powder)
AppearanceYellow to light yellow crystalline powder
Melting Point76-80°C (Various reported ranges: 78-81°C, 75-80°C)
Boiling Point305.1±25.0°C (Predicted)
Density1.5663 g/cm³ (estimate)
OdorSulfurous odor

Chemical Properties

The chemical reactivity of 4-nitrobenzenesulfonyl fluoride is largely determined by its two functional groups:

  • The sulfonyl fluoride (-SO₂F) group functions as an electrophilic center, readily reacting with nucleophiles such as amines and alcohols through sulfur-fluorine exchange mechanisms .

  • The nitro group (-NO₂) serves as an electron-withdrawing group, increasing the electrophilicity of the sulfonyl fluoride moiety and enhancing its reactivity toward nucleophiles .

The compound is moisture-sensitive and should be stored under inert gas conditions, preferably in a cool, dark place below 15°C . Its reactivity with water can lead to hydrolysis of the sulfonyl fluoride group.

Synthesis Methods

Several synthetic methods have been developed for preparing 4-nitrobenzenesulfonyl fluoride, with electrochemical synthesis and fluorination of sulfonyl chlorides or sulfonates being the most commonly employed approaches.

Electrochemical Synthesis

The electrochemical synthesis of 4-nitrobenzenesulfonyl fluoride typically involves the oxidation of 4-nitrobenzenesulfonyl hydrazide in the presence of a fluoride source . According to detailed procedures:

  • 4-Nitrobenzenesulfonyl hydrazide is prepared from the corresponding sulfonyl chloride by reaction with hydrazine.

  • The hydrazide undergoes electrochemical oxidation using graphite (anode) and nickel (cathode) electrodes in the presence of Et₃N·3HF as a fluoride source and n-Bu₄NI as an electrolyte.

  • The reaction is typically carried out at a constant current of 1 mA at 25°C for 10 hours .

  • After completion, the product is extracted with ethyl acetate, washed with brine, dried, and purified by column chromatography.

From Sulfonates or Sulfonyl Chlorides

Another approach involves the direct conversion of sulfonates or sulfonyl chlorides to sulfonyl fluorides using fluorinating agents. A transition-metal-free one-pot synthesis using cyanuric chloride and KHF₂ has been reported . This method offers several advantages:

  • It uses inexpensive, stable, and industrially applicable KHF₂ as both a nucleophile and buffer.

  • It employs phase transfer catalysts like tetra-n-butylammonium bromide (TBAB) or tetramethylammonium chloride (TMAC).

  • The reaction proceeds under relatively mild conditions.

Reactivity and Chemical Transformations

4-Nitrobenzenesulfonyl fluoride exhibits rich chemistry, particularly in sulfur fluoride exchange (SuFEx) reactions, which have emerged as important transformations in click chemistry.

SuFEx Chemistry

Sulfur fluoride exchange (SuFEx) represents a class of click chemistry reactions that involve the exchange of fluorine atoms in sulfur(VI) fluorides with other nucleophiles . 4-Nitrobenzenesulfonyl fluoride serves as an effective substrate in these reactions:

  • Lewis acid-catalyzed SuFEx reactions with 4-nitrobenzenesulfonyl fluoride and silyl amines can produce sulfonamides in excellent yields, often approaching quantitative conversion .

  • Metal Lewis acids like Ca(NTf₂)₂, Ca(OTf)₂, and LiNTf₂ effectively catalyze these transformations .

  • Notably, 4-nitrobenzenesulfonyl fluoride is so reactive that it can form sulfonamides even in the absence of Lewis acid catalysts, likely due to the strong electron-withdrawing effect of the nitro group .

Conjugate Addition Pathways

Recent research has demonstrated that 4-nitrobenzenesulfonyl fluoride derivatives can participate in conjugate addition reactions, particularly when the sulfonyl fluoride is connected to alkyne systems . These high-yielding conjugate addition pathways deliver β-substituted alkenyl sulfonyl fluorides as single isomers with minimal purification requirements.

Applications

4-Nitrobenzenesulfonyl fluoride has found applications across multiple scientific disciplines, particularly in bioconjugation chemistry and protein modification.

In Bioconjugation and Click Chemistry

The sulfonyl fluoride motif of 4-nitrobenzenesulfonyl fluoride can be used as a connector for the assembly of -SO₂-linked small molecules with proteins or nucleic acids . This approach represents a complementary strategy to conventional bioconjugation methods that rely on amide and phosphate groups as linkers.

Key features of this application include:

  • The reaction proceeds through a sulfur-fluorine exchange mechanism, characteristic of click chemistry (high efficiency, modularity, and mild conditions).

  • The resulting conjugates demonstrate stability under physiological conditions.

  • The approach enables site-specific modification of biomolecules, offering advantages for various biological and medicinal applications.

Protein Modification

4-Nitrobenzenesulfonyl fluoride has been demonstrated to be a protein-modifying agent with specificity for tyrosine residues . This selectivity makes it valuable for protein labeling and structural studies.

Multidimensional Connectors in SuFEx Chemistry

In advanced applications of SuFEx chemistry, 4-nitrobenzenesulfonyl fluoride can participate in sequential sulfur(VI) fluoride exchange connections of diverse modules . This enables the construction of complex molecular architectures through a series of selective, high-yielding reactions.

Hazard TypeClassificationReference
GHS SymbolGHS05 (Corrosive)
Signal WordDanger
Hazard StatementsH314 (Causes severe skin burns and eye damage), H290 (May be corrosive to metals)
Risk StatementsR34
WGK Germany3 (Severe hazard to waters)
Hazard Class8 (Corrosive)

Recent Research Developments

Recent studies have expanded the utility of 4-nitrobenzenesulfonyl fluoride in organic synthesis and medicinal chemistry applications.

Lewis Acid-Catalyzed Transformations

Research published in organic chemistry journals has demonstrated that 4-nitrobenzenesulfonyl fluoride can participate in catalytic transformations using various Lewis acids . These reactions typically proceed under mild conditions and with high selectivity:

  • Using just 10 mol% of Ca(NTf₂)₂ catalyst, 4-nitrobenzenesulfonyl fluoride reacts with TMS-morpholine to form the corresponding sulfonamide in quantitative yield .

  • The reaction proceeds efficiently even in the absence of calcium catalyst, with yields reaching up to 100%, demonstrating the high reactivity of this compound compared to other sulfonyl fluorides .

  • These transformations can be conducted at moderate temperatures (50-80°C) in common organic solvents like 1,4-dioxane .

Electrochemical Synthesis Advancements

Electrochemical methods for synthesizing 4-nitrobenzenesulfonyl fluoride have been refined to provide more efficient and scalable approaches :

  • Using controlled current conditions (1 mA) and optimized electrode materials (graphite anode and nickel cathode) .

  • The electrochemical approach offers advantages of mild conditions, avoiding the use of harsh fluorinating agents.

  • Analytical data confirms high purity of the synthesized compound, with characteristic spectroscopic features:

    • ¹H NMR (500 MHz, CDCl₃): δ 8.50–8.48 (m, 2H), 8.26–8.23 (m, 2H)

    • ¹³C NMR (126 MHz, CDCl₃): [Data available but partially cut off in source]

    • ¹⁹F NMR (470 MHz, CDCl₃): δ 66.0 (s, 1F)

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